molecular formula C10H7BrN2O4 B1413870 Ethyl 3-bromo-2-cyano-6-nitrobenzoate CAS No. 1805021-00-4

Ethyl 3-bromo-2-cyano-6-nitrobenzoate

Cat. No.: B1413870
CAS No.: 1805021-00-4
M. Wt: 299.08 g/mol
InChI Key: VXEHCDYOZHGVNR-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2-cyano-6-nitrobenzoate is a substituted benzoate ester featuring a bromine atom at the 3-position, a cyano group at the 2-position, and a nitro group at the 6-position of the benzene ring.

Properties

IUPAC Name

ethyl 3-bromo-2-cyano-6-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O4/c1-2-17-10(14)9-6(5-12)7(11)3-4-8(9)13(15)16/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEHCDYOZHGVNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1C#N)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Analogs

The following table compares Ethyl 3-bromo-2-cyano-6-nitrobenzoate with its closest analogs based on substituent variations:

Compound Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Applications
This compound 3-Br, 2-CN, 6-NO₂ C₁₀H₇BrN₂O₄ 307.08 (calculated) Hypothesized high electrophilicity; potential intermediate in heterocyclic synthesis.
Ethyl 3-bromo-2-cyano-6-(trifluoromethyl)benzoate 3-Br, 2-CN, 6-CF₃ C₁₁H₇BrF₃NO₂ 322.08 Enhanced lipophilicity due to CF₃; used in medicinal chemistry for drug candidate optimization .
Ethyl 2-cyano-3,6-dinitrobenzoate 2-CN, 3-NO₂, 6-NO₂ C₁₀H₇N₃O₆ 289.18 (calculated) Extreme electron deficiency; explosive tendencies limit practical use.

Comparative Analysis

Electronic Effects: The nitro group (NO₂) in this compound is a stronger electron-withdrawing group compared to the trifluoromethyl group (CF₃) in its analog . This results in higher electrophilicity at the aromatic ring, making the nitro-substituted compound more reactive in nucleophilic aromatic substitution (NAS) reactions. The cyano group (CN) at the 2-position in both compounds enhances stability against hydrolysis compared to esters lacking such substituents.

Physicochemical Properties :

  • The trifluoromethyl analog exhibits greater lipophilicity (logP ~2.5 estimated), which improves membrane permeability in biological systems, a critical factor in drug design . In contrast, the nitro-substituted compound may have reduced bioavailability due to higher polarity.
  • Thermal stability: Nitro groups can introduce instability under high temperatures or mechanical stress, whereas CF₃-substituted analogs are generally more thermally robust.

Synthetic Utility :

  • The bromine atom in both compounds serves as a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura). However, the nitro group’s strong electron-withdrawing nature may necessitate harsher reaction conditions compared to CF₃ analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-bromo-2-cyano-6-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-bromo-2-cyano-6-nitrobenzoate

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